4-Cyclopropyl-2-methylpyridine
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Overview
Description
4-Cyclopropyl-2-methylpyridine is an organic compound with the molecular formula C9H11N It is a derivative of pyridine, characterized by the presence of a cyclopropyl group at the fourth position and a methyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylpyridine can be achieved through several methods. One common approach involves the cyclopropanation of 2-methylpyridine using cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce high yields of 2-methylpyridines .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridines.
Scientific Research Applications
4-Cyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity for molecular targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylpyridine: Lacks the methyl group, affecting its electronic properties.
2,4-Dimethylpyridine: Contains two methyl groups, altering its reactivity compared to 4-Cyclopropyl-2-methylpyridine.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl and a methyl group on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-cyclopropyl-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-9(4-5-10-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRFQTZKFRTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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